5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol
Description
Properties
IUPAC Name |
pyrrolidin-1-yl-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c15-11(14-5-1-2-6-14)8-3-4-10-9(7-8)13-12(16)17-10/h3-4,7H,1-2,5-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYSYWZDWKLKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Carboxylic Acid Derivatives
Sunil et al. (2017) demonstrated that substituted anilines (e.g., 86 ) react with ammonium thiocyanate in hydrochloric acid to form thiourea intermediates (87 ). Subsequent treatment with carbon disulfide and potassium hydroxide yields 2-mercaptobenzothiazoles (88 ). For 5-substituted derivatives, electron-withdrawing groups on the aniline ring direct cyclization to the 5-position. For example, 4-nitroaniline produces 5-nitro-1,3-benzothiazole-2-thiol, which is reduced to the amine and acylated with pyrrolidine-1-carbonyl chloride.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Marques et al. (2013) reported coupling 2-aminothiophenol (14 ) with amino acids or esters (25 ) in PPA at 220°C to form 2-substituted benzothiazoles (26 ). While this method primarily targets 2-amide derivatives, modifying the acylating agent to pyrrolidine-1-carbonyl chloride could introduce the desired 5-position substituent.
Introduction of the Pyrrolidin-1-ylcarbonyl Group
Acylation of 5-Aminobenzothiazole-2-thiol
A two-step process involves:
-
Nitration and Reduction : Nitration of 1,3-benzothiazole-2-thiol at the 5-position, followed by reduction with Pd/C or Fe/NH₄Cl, yields 5-amino-1,3-benzothiazole-2-thiol (24 ).
-
Acylation : Reaction with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) introduces the pyrrolidin-1-ylcarbonyl moiety. This method achieves moderate yields (40–73%) but requires careful control of stoichiometry to avoid over-acylation.
Direct Coupling Using Carbodiimides
Thube et al. (2021) described coupling 2-aminobenzothiazoles (94a-d ) with chloroacetanilides (96a-c ) using 1,4-dioxane and triethylamine. Adapting this method, 5-carboxybenzothiazole-2-thiol could be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with pyrrolidine to form the target compound.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
-
Oxidation : The thiol group is prone to oxidation; reactions require inert atmospheres (N₂ or Ar).
-
Isomerization : Substitution at the 5-position is favored over 6- or 7-positions due to electronic effects, but chromatographic separation may still be necessary.
Physicochemical Characterization Data
Key properties of intermediates and final products are summarized below:
Table 1: Selected Physicochemical Properties of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Retention Factor |
|---|---|---|---|---|---|
| 91a | C₁₉H₁₇N₃O₂S₃ | 415.55 | 168–170 | 62.5 | 0.58 |
| 97b | C₁₅H₁₁N₄O₃SBr | 407.11 | 124–126 | 73.7 | 0.62 |
| 73j | C₁₄H₉N₅O₂S | 393.7 | 231 | 73 | 0.8 |
Data sourced from synthetic studies by Sunil et al. (2017) and Thube et al. (2021).
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| PPA-mediated cyclization | High regioselectivity, scalable | Harsh conditions, long reaction times | 50–73 |
| Carbodiimide coupling | Mild conditions, functional group tolerance | Requires activated intermediates | 60–90 |
| Direct acylation of 5-amine | Straightforward, fewer steps | Susceptible to over-acylation | 40–73 |
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings :
- Yield : The benzothiazole-thiol analog (5d) shows the highest yield (64.69%), likely due to the stability of the benzothiazole ring during synthesis . Lower yields for thiadiazole (55.52%) and oxadiazole (54.85%) analogs may reflect steric or electronic challenges in nucleophilic substitution reactions .
- In contrast, the tetrazole-thiol analog (6a) has a lower melting point (146.3°C), possibly due to increased conformational flexibility .
Pyrrolidine-Containing Benzothiazole Derivatives
Comparisons with other pyrrolidine-functionalized benzothiazoles reveal substituent-driven differences:
Key Findings :
- Electronic Effects : The pyrrolidin-1-ylcarbonyl group in QZ-7550 introduces an electron-withdrawing carbonyl, which may alter reactivity compared to the electron-donating pyrrolidinyl group in ST-1998 and PY-1905 .
- Biological Implications : The carbonyl group could enhance hydrogen-bonding interactions with biological targets, whereas alkylpyrrolidine substituents (e.g., ST-1998) may improve lipophilicity .
Fluorinated Analogues
A fluorinated derivative, 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol , highlights the impact of electronegative substituents:
Biological Activity
5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its pharmacological versatility. The presence of the pyrrolidine moiety enhances its potential interactions with biological targets. The thiol group contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Caspase Activation : Similar benzothiazole derivatives have been shown to induce apoptosis through the activation of procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
- Antioxidant Activity : The thiol group can act as a reducing agent, scavenging free radicals and thereby exhibiting antioxidant properties. This mechanism is crucial in protecting cells from oxidative stress-related damage.
Biological Activity Data
Recent studies have evaluated the anticancer potential and other biological activities of related benzothiazole derivatives. Below are summarized findings relevant to the compound :
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | TBD | Induction of apoptosis via caspase activation |
| Compound 8j (related derivative) | Anticancer | 5.2 | Procaspase-3 activation |
| Compound 8k (related derivative) | Anticancer | 6.6 | Procaspase-3 activation |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzothiazole ring significantly influence biological activity. For instance:
- Electron-withdrawing groups : Enhance anticancer activity by stabilizing the active site interactions.
- Alkyl substitutions on the pyrrolidine ring : Alter lipophilicity and membrane permeability, impacting bioavailability.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and U937. The mechanism involves apoptosis induction through caspase pathway activation .
- In Vivo Studies : Animal models have shown that benzothiazole derivatives can reduce tumor size and improve survival rates, suggesting potential therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
